Physicochemical properties of (R)-(+)-2-Amino-3-methyl-1,1-diphenylbutane
Physicochemical properties of (R)-(+)-2-Amino-3-methyl-1,1-diphenylbutane
An In-depth Technical Guide to the Physicochemical Properties of (R)-(+)-2-Amino-3-methyl-1,1-diphenylbutane
Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties of (R)-(+)-2-Amino-3-methyl-1,1-diphenylbutane, a chiral amine of interest in synthetic and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering detailed data, analytical methodologies, and safety protocols. The guide emphasizes the causal relationships behind its properties and provides a framework for its empirical characterization.
Chemical Identity and Structural Elucidation
(R)-(+)-2-Amino-3-methyl-1,1-diphenylbutane, with the CAS number 400870-29-3, is a chiral organic compound featuring a primary amine and two phenyl groups attached to a single carbon atom.[1] Its stereochemistry, designated by the (R)-configuration at the chiral center (C2), is a critical determinant of its biological and chemical interactions. The molecular structure is derived from the amino acid L-valine, a common synthetic precursor for chiral amines.[2]
The fundamental identifiers for this compound are summarized below:
| Identifier | Value | Source |
| IUPAC Name | (2R)-3-methyl-1,1-diphenylbutan-2-amine | N/A |
| CAS Number | 400870-29-3 | [1] |
| Molecular Formula | C₁₇H₂₁N | [1] |
| Molecular Weight | 239.36 g/mol | [1] |
| InChI Key | KJRIVAFIKUXDBL-KRWDZBQOSA-N | [3] |
| Canonical SMILES | CC(C)C(C(C1=CC=CC=C1)C2=CC=CC=C2)N | N/A |
Logical Diagram: Structural Representation
The following diagram illustrates the two-dimensional structure of the molecule, highlighting its key functional groups.
Caption: 2D structure of (R)-2-Amino-3-methyl-1,1-diphenylbutane.
Core Physicochemical Properties
The physical and chemical characteristics of a compound are foundational to its application. The properties of (R)-(+)-2-Amino-3-methyl-1,1-diphenylbutane are dictated by its molecular weight, stereochemistry, and the presence of both hydrophobic (diphenyl, isopropyl) and hydrophilic (amine) moieties.
| Property | Value | Notes |
| Physical State | Solid at STP | Inferred from melting point. |
| Melting Point | 73-76 °C | This value is reported for the (S)-enantiomer; the melting point for the (R)-enantiomer is expected to be identical.[3] |
| Boiling Point | Not available | High molecular weight suggests a high boiling point, likely >300 °C. |
| Optical Activity | (+) | The "(+)" designation indicates dextrorotation, though the specific rotation value is not available in the cited literature. |
| Solubility | Insoluble in water. Soluble in organic solvents like chloroform, methanol, and ethyl acetate. | Predicted based on the predominantly nonpolar structure. The amine group may allow for slight solubility in acidic aqueous solutions via salt formation. |
Spectroscopic and Analytical Characterization
Spectroscopic analysis provides an empirical fingerprint for molecular structure confirmation. While specific spectra for this compound are not publicly available, its characteristic features can be reliably predicted.
Infrared (IR) Spectroscopy
The IR spectrum is used to identify functional groups. The expected absorptions are based on well-established frequency ranges.[4][5]
-
N-H Stretch: A moderate, and potentially broad, absorption in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.
-
C-H Stretch (Aromatic): Sharp bands appearing just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹).[4]
-
C-H Stretch (Aliphatic): Strong, sharp bands appearing just below 3000 cm⁻¹ (typically 2850-2970 cm⁻¹).[5]
-
C=C Stretch (Aromatic): Two to three moderate bands in the 1400-1600 cm⁻¹ region.[4]
-
N-H Bend (Scissoring): A moderate to strong band around 1590-1650 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.
-
¹H NMR:
-
Aromatic Protons (C₆H₅): Multiple signals in the 7.0-7.5 ppm range.
-
Amine Protons (NH₂): A broad singlet, typically between 1.0-3.0 ppm, whose chemical shift is concentration and solvent dependent.
-
Aliphatic Protons: Signals for the methine (CH-N), methine (CH-C(CH₃)₂), and methyl (CH₃) protons would appear in the upfield region (approx. 0.8-3.5 ppm). The coupling patterns (splitting) would be complex due to diastereotopic relationships.
-
-
¹³C NMR:
-
Aromatic Carbons: Multiple signals in the 125-150 ppm range.
-
Aliphatic Carbons: Signals corresponding to the two methine carbons, the quaternary diphenyl-substituted carbon, and the methyl carbons would appear in the 15-70 ppm range.
-
Mass Spectrometry
Mass spectrometry is used to determine the molecular weight and fragmentation pattern.[6]
-
Molecular Ion (M⁺): A peak at m/z = 239, corresponding to the molecular weight.[1]
-
Major Fragments: Fragmentation would likely occur via cleavage alpha to the nitrogen atom, leading to the loss of the isopropyl group, or through benzylic cleavage.
Safety, Handling, and Storage
Proper handling of chemical reagents is paramount for laboratory safety. While a specific safety data sheet for this compound is not available, data from the structurally similar butanol analogue provides a strong basis for hazard assessment.
GHS Hazard Classification (Predicted)
The following classifications are based on the hazards identified for the closely related (R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol.[7]
-
Skin Irritation (Category 2): H315 - Causes skin irritation.
-
Eye Irritation (Category 2): H319 - Causes serious eye irritation.
-
Specific Target Organ Toxicity (Single Exposure, Category 3), Respiratory System: H335 - May cause respiratory irritation.
Recommended Handling and PPE
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber).
-
Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator (e.g., N95 dust mask).
-
-
Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[8]
Storage
-
Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Some suppliers recommend storage at 2-8 °C.[9]
Experimental Protocols
The following protocols describe standard procedures for verifying the physicochemical properties of a solid chiral amine like (R)-(+)-2-Amino-3-methyl-1,1-diphenylbutane.
Protocol: Melting Point Determination
-
Objective: To determine the temperature range over which the solid compound transitions to a liquid.
-
Methodology:
-
Place a small, dry sample into a capillary tube, sealed at one end.
-
Compact the sample by tapping the tube.
-
Place the capillary tube into a calibrated melting point apparatus.
-
Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.
-
Compare the observed range to the literature value (73-76 °C).[3]
-
Protocol: Characterization Workflow
The following diagram outlines a typical workflow for the comprehensive physicochemical characterization of a novel or synthesized chiral amine.
Caption: Workflow for the physicochemical characterization of a chiral amine.
Conclusion
(R)-(+)-2-Amino-3-methyl-1,1-diphenylbutane is a chiral solid with well-defined structural features that predict its spectroscopic and physical properties. Its identity is confirmed by its molecular weight of 239.36 g/mol and its melting point in the range of 73-76 °C. The presence of amine and aromatic functionalities dictates its characteristic spectroscopic signals and its handling requirements as a potential skin, eye, and respiratory irritant. The methodologies and data presented in this guide serve as a foundational resource for the safe and effective use of this compound in a research and development setting.
References
-
PubChem. (n.d.). (R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). (S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol. National Center for Biotechnology Information. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). (S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol. Retrieved from [Link]
-
Rodziewicz, P., et al. (2014). Mass spectrometry approaches in proteomic and metabolomic studies. BioTechnologia. Retrieved from [Link]
- Google Patents. (n.d.). CN102911085A - Synthesis process of compound D-2- aminoxy-3-methylbutyric acid.
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
Sources
- 1. (R)-(+)-2-Amino-3-methyl-1,1-diphenylbutane | CAS 400870-29-3 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. CN102911085A - Synthesis process of compound D-2- aminoxy-3-methylbutyric acid - Google Patents [patents.google.com]
- 3. echemi.com [echemi.com]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. biotechnologia-journal.org [biotechnologia-journal.org]
- 7. (R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol | C17H21NO | CID 702733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. vibrantpharma.com [vibrantpharma.com]
